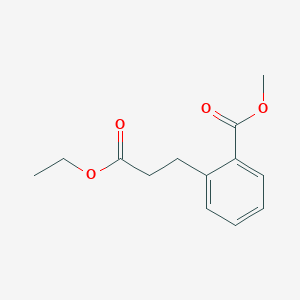![molecular formula C16H18O4 B14342931 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol CAS No. 104417-62-1](/img/structure/B14342931.png)
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group and a methoxy group attached to a benzene ring, with an ethoxy linkage connecting two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol typically involves multiple steps. One common method starts with the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange. The resulting intermediate undergoes a single-step reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting biological pathways. In medicinal applications, it may act by modulating oxidative stress or interacting with specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol:
4-Methoxyphenethyl alcohol: This compound has a similar methoxy group but features an ethyl alcohol side chain instead of the ethoxy linkage.
4-(Ethoxymethyl)-2-methoxyphenol: This compound has an ethoxymethyl group and a methoxy group, making it structurally similar.
Uniqueness
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol is unique due to its specific structural features, including the ethoxy linkage connecting two aromatic rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
104417-62-1 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
4-[2-[(4-methoxyphenyl)methoxy]ethoxy]phenol |
InChI |
InChI=1S/C16H18O4/c1-18-15-6-2-13(3-7-15)12-19-10-11-20-16-8-4-14(17)5-9-16/h2-9,17H,10-12H2,1H3 |
Clé InChI |
LJLDNPUSNDSGCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COCCOC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



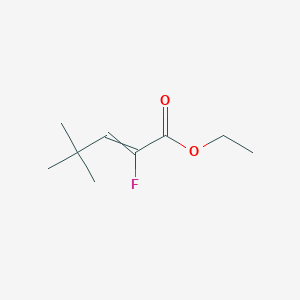
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
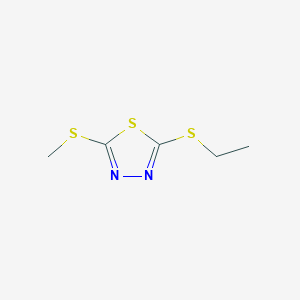
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
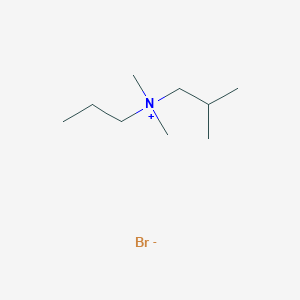
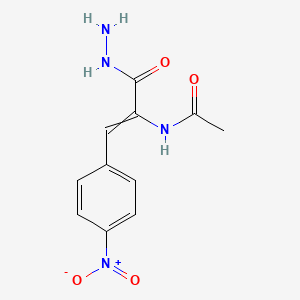
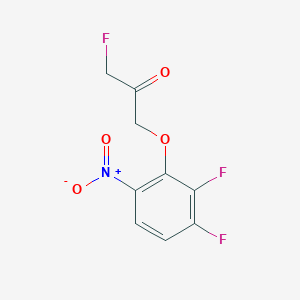
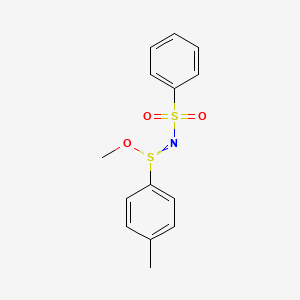
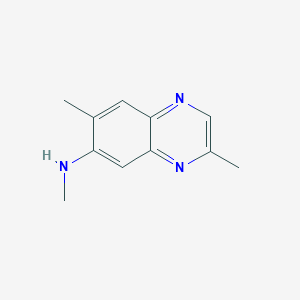
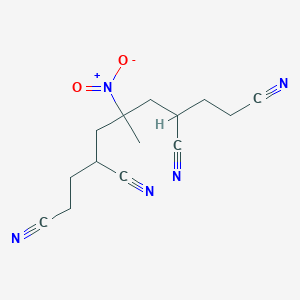
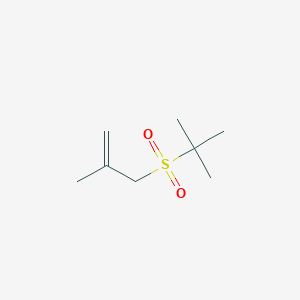
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
